Methyl 2-(3-bromophenyl)-2,2-difluoroacetate
Overview
Description
“Methyl 2-(3-bromophenyl)-2,2-difluoroacetate” is a chemical compound. It is also known as "(3-BROMOPHENYL)ACETIC ACID METHYL ESTER" . It is a clear liquid that is colorless to almost colorless .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrO2 . The exact molecular structure would require more specific information or experimental data which I currently do not have.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 268.6±15.0 °C and a predicted density of 1.445±0.06 g/cm3 . Its refractive index is between 1.5440 to 1.5480 .Scientific Research Applications
Visible-Light-Driven Direct 2,2-Difluoroacetylation
A study by Furukawa et al. (2020) demonstrated the use of ethyl 2-bromo-2,2-difluoroacetate in visible-light-driven direct 2,2-difluoroacetylation. This process involved reacting the compound with alkenes under irradiation by a blue LED in the presence of fluorescein, TMEDA as a reducing agent, and NMP as a solvent. This method resulted in the synthesis of various 2,2-difluoroacetyl compounds and 2,2-difluoroalkenoates, showcasing the compound's utility in creating difluorinated molecules which could be useful in materials science and pharmaceuticals (Furukawa, Hayashi, Hayase, Nokami, & Itoh, 2020).
Radical Reactions with Vinyl Ethers
Kondratov et al. (2015) explored radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, leading to the synthesis of difluoro or monofluoroacetyl-substituted acetals and other derivatives. This research provides insights into the synthesis of perfluoroalkylated organic compounds and the development of novel chemical methodologies using bromodifluoroacetate derivatives (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).
Synthesis and Antipathogenic Activity of Thiourea Derivatives
A study by Limban, Marutescu, and Chifiriuc (2011) involved the synthesis of various thiourea derivatives using bromophenyl compounds. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWJHBFWSQPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.